molecular formula C18H21NO B3051726 (3-Methoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine CAS No. 356092-08-5

(3-Methoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine

Cat. No.: B3051726
CAS No.: 356092-08-5
M. Wt: 267.4 g/mol
InChI Key: SXHRESMDGYRFLU-UHFFFAOYSA-N
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Description

(3-Methoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine is a chemical compound with the molecular formula C18H21NO It is known for its unique structure, which combines a methoxybenzyl group with a tetrahydronaphthalenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine typically involves the reaction of 3-methoxybenzylamine with 1,2,3,4-tetrahydronaphthalene under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The methoxy group in the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides or amines are used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced amines. Substitution reactions result in derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

(3-Methoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (3-Methoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methoxybenzyl)1,2,3,4-tetrahydronaphthalen-2-ylamine
  • (3-Methoxybenzyl)1,2,3,4-tetrahydronaphthalen-3-ylamine
  • (3-Methoxybenzyl)1,2,3,4-tetrahydronaphthalen-4-ylamine

Uniqueness

(3-Methoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-20-16-9-4-6-14(12-16)13-19-18-11-5-8-15-7-2-3-10-17(15)18/h2-4,6-7,9-10,12,18-19H,5,8,11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHRESMDGYRFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2CCCC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389568
Record name (3-METHOXYBENZYL)1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356092-08-5
Record name (3-METHOXYBENZYL)1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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